Anti-PIKFyve
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibody raised against recombinant protein corresponding to amino acid residues 1083-1200 of human PIKfyve (Accession No. Q9Y2I7). Sheep polyclonal; affinity purified. Recognizes Human and Rat PIKfyve. Not yet tested in other species.
科学的研究の応用
1. Ebola and Marburg Virus Infection
Anti-PIKFyve, particularly the inhibitor apilimod, has demonstrated potent effects in blocking infections by Ebola virus (EBOV) and Marburg virus (MARV). Apilimod inhibits the entry of these viruses into cells, preventing the release of the viral genome into the cytoplasm, thus initiating replication. This finding suggests a promising role for apilimod in treating filoviral infections (Nelson et al., 2017).
2. Anticancer Therapeutics
PIKfyve inhibitors like apilimod have shown potential as anticancer drugs. They have been found to cause aberrant endomembrane dilation and disrupt endomembrane homeostasis, thereby inhibiting the proliferation and viability of cancer cells. This suggests a novel anticancer mechanism through disruption of lysosome homeostasis, particularly in B-cell non-Hodgkin lymphoma (B-NHL) and multiple myeloma (Sbrissa et al., 2018), (Gayle et al., 2017).
3. COVID-19 Treatment
Apilimod, a PIKfyve inhibitor, is undergoing clinical trials for the treatment of COVID-19. It may prevent viral invasion by inhibiting host cell proteases. However, it is important to note that apilimod might also block antiviral immune responses, which could exacerbate immunosuppression observed in many COVID-19 patients (Baranov et al., 2020).
4. Role in Autophagy and Cellular Homeostasis
Inhibition of PIKfyve has been shown to significantly disrupt autophagy and cellular homeostasis. This has been explored for its potential therapeutic applications in various cancer types, as well as in metabolic diseases like obesity. Inhibitors like apilimod and YM201636 have been studied for their role in blocking autophagy-mediated protein degradation, thus affecting cancer cell viability and metabolic processes in obesity (O'Connell & Vassilev, 2021), (Tronchère et al., 2017).
5. Immune Checkpoint Blockade in Cancer Therapy
Targeting PIKfyve has been studied for its potential to enhance the response to immune checkpoint blockade in cancer therapy, particularly in prostate cancer. By inhibiting autophagy, PIKfyve inhibitors may prime the tumor immune microenvironment, making them a promising strategy in combination with immunotherapies (Qiao et al., 2021).
6. Cardiovascular Diseases
PIKfyve inhibitors have shown potential in ameliorating the proliferation and migration of vascular smooth muscle cells and vascular intima hyperplasia, thus playing a role in cardiovascular diseases. This effect is attributed to the reduction of mTORC1 activity, which is a crucial pathway in cardiovascular pathophysiology (Gu et al., 2022).
特性
製品の起源 |
United States |
---|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。